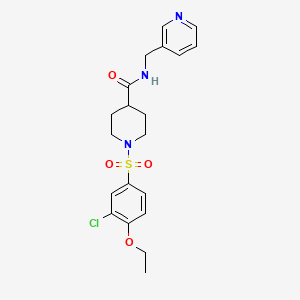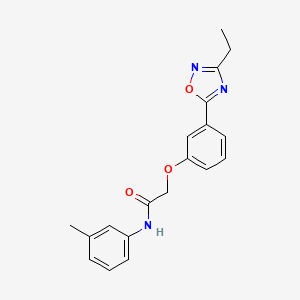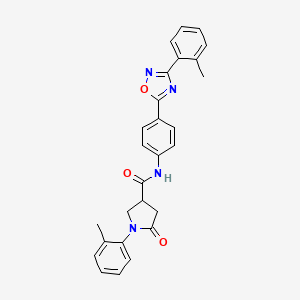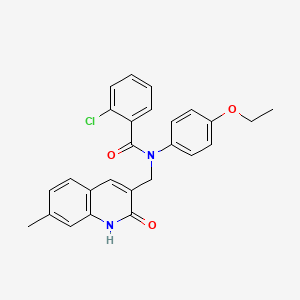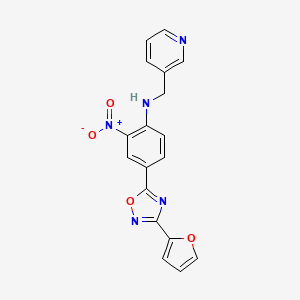
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a molecular switch for the control of enzyme activity.
Mécanisme D'action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline is not fully understood. However, it is believed to act through the inhibition of specific enzymes involved in various biological processes. It has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. It has also been shown to alter the levels of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline in lab experiments is its potential for various applications in scientific research. Its synthetic nature also makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which may require the use of protective equipment and careful handling.
Orientations Futures
There are several future directions for the study of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline. One direction is the investigation of its potential use in the treatment of various diseases, such as cancer and neurological disorders. Another direction is the development of new synthetic methods for the compound, which may increase its yield and reduce its toxicity. Additionally, the development of new derivatives of the compound may also lead to novel applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline involves the reaction of furan-2-carboxylic acid hydrazide and 2-nitro-4-chloroaniline in the presence of triethylamine and a coupling agent. The reaction mixture is then heated under reflux, and the resulting product is purified through column chromatography. The yield of the product is around 60%.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4/c24-23(25)15-9-13(18-21-17(22-27-18)16-4-2-8-26-16)5-6-14(15)20-11-12-3-1-7-19-10-12/h1-10,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKVDEHRAMPUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



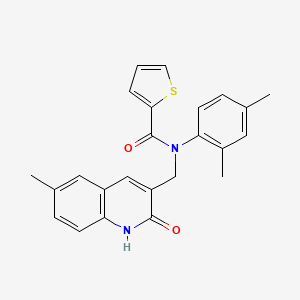



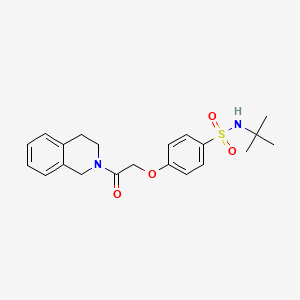
![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
